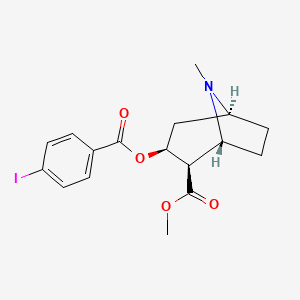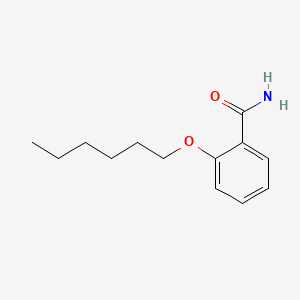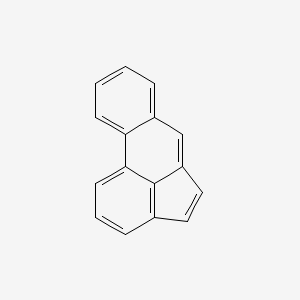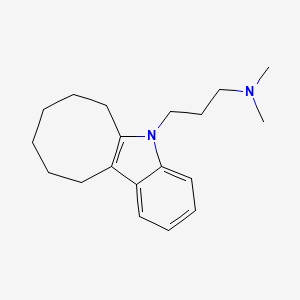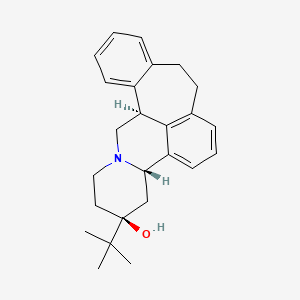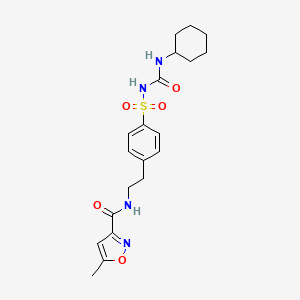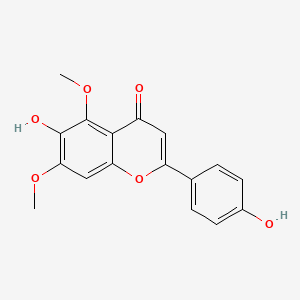
4',6-Dihydroxy-5,7-dimethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4',6-dihydroxy-5,7-dimethoxyflavone is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of scutellarein. It is a dihydroxyflavone and a dimethoxyflavone. It derives from a scutellarein.
Scientific Research Applications
Chemical Synthesis and Biological Testing
4',6-Dihydroxy-5,7-dimethoxyflavone has been synthesized and tested for biological activity. For instance, Stout, Reich, and Huffman (1964) described the preparation of this compound and other related bioflavonoids, along with their biological testing results in general endocrine screening assays (Stout, Reich, & Huffman, 1964).
Tumor Inhibition and Immune Response
Research by Liu et al. (2006) investigated the effects of flavone from Cirsium japonicum DC, which includes 4',6-dihydroxy-5,7-dimethoxyflavone, on tumor activity and immune response in mice. They found that this compound, among others, could inhibit tumor growth and promote cellular and humoral immune responses (Liu et al., 2006).
Antioxidant and Anticholinergic Properties
Durmaz (2019) explored the antioxidant properties of 4',5,7-trihydroxy-3,6-dimethoxyflavone, closely related to 4',6-dihydroxy-5,7-dimethoxyflavone. The study found significant inhibitory effects against certain enzymes, indicating potential antioxidant and anticholinergic benefits (Durmaz, 2019).
Anti-Platelet Aggregation Activity
Chen et al. (2007) discovered significant anti-platelet aggregation activity in various compounds, including flavones similar to 4',6-dihydroxy-5,7-dimethoxyflavone, isolated from the leaves of Muntingia calabura (Chen et al., 2007).
Antidiabetic and Hypolipidemic Effects
A study by Xie, Zhang, and Su (2019) on 5,7-dimethoxyflavone, which shares structural similarities with 4',6-dihydroxy-5,7-dimethoxyflavone, demonstrated antidiabetic and hypolipidemic effects in diabetic rat models (Xie, Zhang, & Su, 2019).
Antimicrobial Activity
Research has shown antimicrobial activities in compounds structurally similar to 4',6-dihydroxy-5,7-dimethoxyflavone. For example, Zheng et al. (1996) isolated flavones from Artemisia giraldii that exhibited antibiotic activity against various microorganisms (Zheng, Tan, Yang, & Liu, 1996).
properties
CAS RN |
33028-99-8 |
|---|---|
Product Name |
4',6-Dihydroxy-5,7-dimethoxyflavone |
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI Key |
NFSSFGJGSUAWLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |
Other CAS RN |
33028-99-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



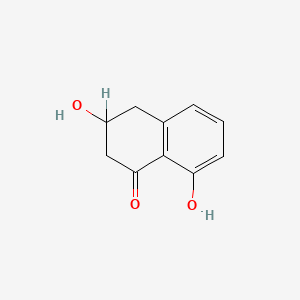
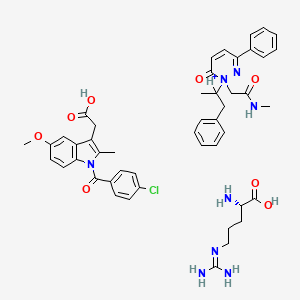
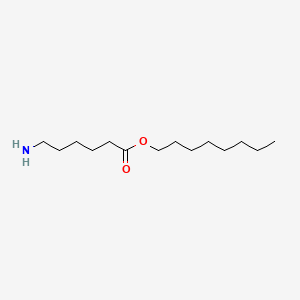
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
